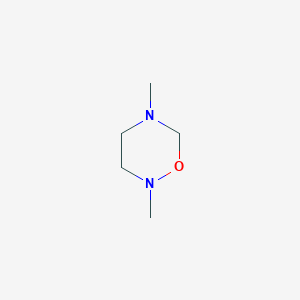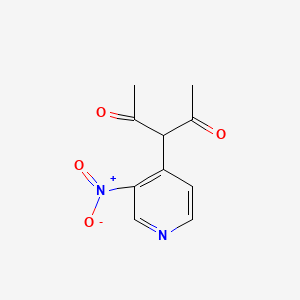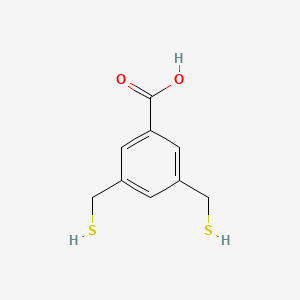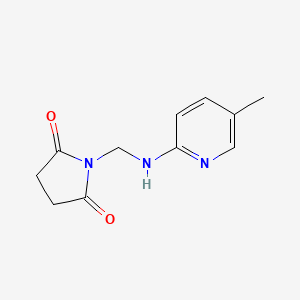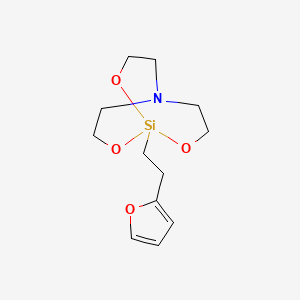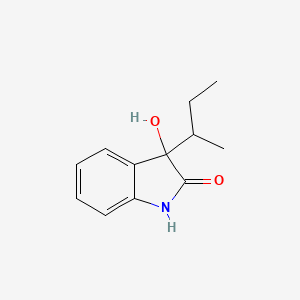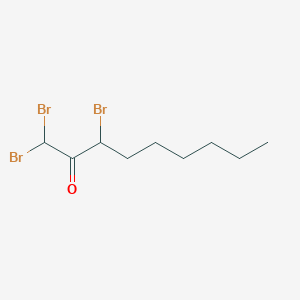
1,1,3-Tribromononan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Tribromononan-2-one is an organic compound characterized by the presence of three bromine atoms and a ketone functional group on a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3-Tribromononan-2-one can be synthesized through the bromination of nonan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3-Tribromononan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form nonan-2-one by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of nonan-2-one.
Oxidation: Formation of nonanoic acid.
Wissenschaftliche Forschungsanwendungen
1,1,3-Tribromononan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique brominated structure.
Industrial Applications: Utilized in the production of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of 1,1,3-tribromononan-2-one involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Tribromopropane: Similar in having three bromine atoms but differs in the carbon chain length and position of the bromine atoms.
1,1,2-Tribromoethane: Another brominated compound with a shorter carbon chain and different reactivity.
Uniqueness: 1,1,3-Tribromononan-2-one is unique due to its specific bromination pattern and the presence of a ketone group, which imparts distinct chemical properties and reactivity compared to other brominated compounds.
Eigenschaften
CAS-Nummer |
66002-51-5 |
|---|---|
Molekularformel |
C9H15Br3O |
Molekulargewicht |
378.93 g/mol |
IUPAC-Name |
1,1,3-tribromononan-2-one |
InChI |
InChI=1S/C9H15Br3O/c1-2-3-4-5-6-7(10)8(13)9(11)12/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
QQOYKSXJQGWKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C(=O)C(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



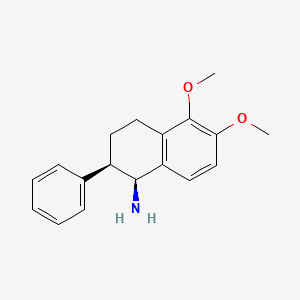
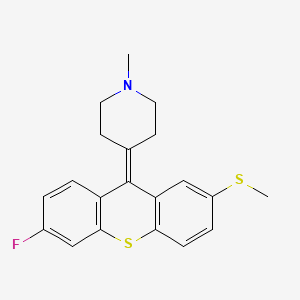

![1-Naphthalenol, 2-[(diethylamino)methyl]-](/img/structure/B14474859.png)
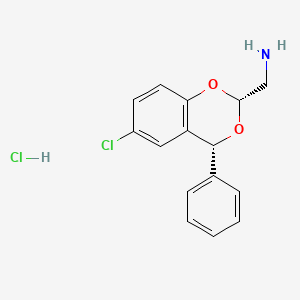
![Methyl [2-chloro-5-(2,4-dichlorophenoxy)phenoxy]acetate](/img/structure/B14474878.png)
